2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide
Description
2-(4-Chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a substituted acetamide featuring a 4-chlorophenoxy group and a phenyl diazenyl moiety. This compound’s synthesis involves multi-step reactions, often requiring controlled conditions to achieve stereoselectivity (E-configuration) .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-phenyldiazenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-15-6-12-19(13-7-15)26-14-20(25)22-16-8-10-18(11-9-16)24-23-17-4-2-1-3-5-17/h1-13H,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFGSDMOGNFMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401039759 | |
| Record name | Acetamide, 2-(4-chlorophenoxy)-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401039759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349618-48-0 | |
| Record name | Acetamide, 2-(4-chlorophenoxy)-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401039759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.
Coupling with Phenyldiazenyl Compound: The 4-chlorophenoxyacetic acid is then reacted with 4-[(E)-phenyldiazenyl]aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
- Diazenyl vs.
- Steric Effects: The thiolan sulfone in introduces a rigid, planar structure, contrasting with the flexible phenoxy group in the target compound .
Pharmacological Activities
- Analgesic Activity : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) showed superior analgesic activity to paracetamol, highlighting the role of sulfonamide groups in pain modulation .
- Anti-Inflammatory Potential: The diazenyl group in the target compound may mimic azo-based anti-inflammatory drugs (e.g., sulfasalazine), though direct evidence is lacking .
- Enzyme Inhibition: Analogues like compound 26 demonstrated selective inhibition of 17β-hydroxysteroid dehydrogenase, suggesting acetamides with chlorophenoxy groups may target steroidogenic enzymes .
Physicochemical Properties
- Solubility: Morpholinosulfonyl derivatives (e.g., 5l) are more water-soluble due to polar sulfonyl groups, whereas the target compound’s diazenyl group may reduce solubility .
Tables and Figures :
- Table 1 : Comparative synthesis yields and substituent effects.
- Figure 1 : Overlay of DFT-calculated structures highlighting electronic differences between diazenyl and sulfonyl analogues .
Biological Activity
2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorophenoxy group : Enhances lipophilicity, aiding in membrane penetration.
- Phenyldiazenyl moiety : Potentially contributes to its biological activity through interactions with cellular targets.
- Acetamide functional group : May play a role in biological interactions.
The molecular formula is , with a molecular weight of approximately 300.76 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide exhibit significant antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides found that those with halogenated phenyl rings displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| 2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide | Moderate | Low | Moderate |
| N-(4-chlorophenyl) chloroacetamide | High | Moderate | Low |
| N-(3-bromophenyl) chloroacetamide | High | Low | Moderate |
Anticancer Potential
In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anticancer activity. The presence of the phenyldiazenyl group is hypothesized to interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. Preliminary studies have shown that related compounds can induce cytotoxic effects in various cancer cell lines, warranting further investigation into the specific mechanisms at play.
The biological activity of 2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is believed to be mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with DNA Synthesis : The diazenyl moiety may interact with DNA, inhibiting replication and transcription processes.
- Modulation of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways in both microbial and cancer cells.
Study on Antimicrobial Efficacy
A study conducted on a series of chloroacetamides demonstrated their efficacy against various pathogens, highlighting the importance of substituent positioning on the phenyl ring for enhanced activity . The findings suggest that modifications to the chemical structure can significantly impact the biological outcomes.
Investigation into Anticancer Properties
Another research effort focused on the anticancer potential of related compounds, revealing that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing effective therapeutic agents with minimal side effects.
Q & A
Q. What are the key functional groups in 2-(4-chlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide, and how do they influence its reactivity?
The compound contains three critical groups:
- 4-Chlorophenoxy : Enhances lipophilicity and may influence receptor binding .
- Acetamide : Provides hydrogen-bonding capacity for interactions with biological targets .
- (E)-Phenyldiazenyl : Imparts photochemical activity and potential for tautomerization, affecting stability and reactivity . Methodological Insight: Use spectroscopic techniques (e.g., IR, UV-Vis) to track electronic transitions and hydrogen bonding. NMR can resolve tautomeric equilibria .
Q. What synthetic routes are commonly employed for preparing this compound?
Synthesis typically involves:
- Step 1 : Diazotization of 4-aminophenylacetamide to generate the diazenyl intermediate .
- Step 2 : Coupling with 4-chlorophenoxyacetyl chloride under basic conditions (e.g., triethylamine in DMF) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) . Key Considerations: Monitor reaction progress with TLC and confirm purity via HPLC (>95%) .
Q. How is the purity and structural integrity of this compound validated?
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) .
- Structural Confirmation :
- NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10.2 ppm) .
- HRMS : Verify molecular ion ([M+H]+) and isotopic pattern for chlorine .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved across different assays?
Discrepancies may arise from:
- Purity variations : Trace impurities (e.g., unreacted diazenyl precursors) can skew results .
- Assay conditions : pH-dependent tautomerization of the diazenyl group alters binding affinity . Resolution Strategy:
- Standardize purity thresholds (e.g., ≥98% by HPLC).
- Perform assays under controlled pH (6.5–7.4) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (GROMACS) .
- QSAR : Correlate substituent effects (e.g., Cl position) with activity using Hammett constants . Validation: Cross-reference with experimental IC50 values from enzyme inhibition assays .
Q. How can the synthesis be optimized to improve yield and scalability?
- Catalysis : Replace stoichiometric bases (e.g., Et3N) with catalytic DMAP or N-heterocyclic carbenes .
- Solvent Optimization : Test green solvents (e.g., cyclopentyl methyl ether) to enhance diazenyl coupling efficiency .
- Flow Chemistry : Implement continuous-flow reactors for diazotization to minimize intermediate degradation .
Q. What strategies address the compound’s limited aqueous solubility in biological assays?
- Formulation : Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin-based encapsulation .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the phenoxy moiety without disrupting bioactivity .
Q. How does the (E)-diazenyl configuration impact photostability and biological activity?
- Photostability : The (E)-isomer undergoes slower Z→E isomerization under UV light compared to (Z), reducing degradation .
- Activity : (E)-configuration enhances π-π stacking with aromatic residues in target proteins . Experimental Approach: Compare isomer stability via HPLC and activity in cell-based assays .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show no effect?
- Strain Variability : Activity may depend on bacterial efflux pump expression .
- Biofilm Interference : The compound’s efficacy decreases in biofilm-embedded cultures . Recommendation: Use standardized CLSI protocols and include biofilm-disrupting agents (e.g., EDTA) in assays .
Q. How can researchers reconcile discrepancies in reported cytotoxicity values?
- Cell Line Differences : Sensitivity varies with p53 status or metabolic activity (e.g., HepG2 vs. HEK293) .
- Assay Duration : Longer exposure times (72 hr vs. 24 hr) amplify apoptotic effects .
Mitigation: Report cytotoxicity with cell line-specific IC50 values and exposure times .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 10.2 (NH), δ 7.8 (diazenyl aromatic H) | |
| IR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N=N) | |
| HRMS | [M+H]+ = 397.0745 (calc. 397.0751) |
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF vs. THF | DMF improves coupling by 30% |
| Temperature | 0–5°C (diazotization) | Prevents byproduct formation |
| Catalyst | CuI (5 mol%) | Enhances diazenyl coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
